1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione 1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione
Brand Name: Vulcanchem
CAS No.: 14377-63-0
VCID: VC6087778
InChI: InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2
SMILES: C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2
Molecular Formula: C13H15NO2
Molecular Weight: 217.268

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione

CAS No.: 14377-63-0

Cat. No.: VC6087778

Molecular Formula: C13H15NO2

Molecular Weight: 217.268

* For research use only. Not for human or veterinary use.

1-Phenyl-2-(piperidin-1-yl)ethane-1,2-dione - 14377-63-0

Specification

CAS No. 14377-63-0
Molecular Formula C13H15NO2
Molecular Weight 217.268
IUPAC Name 1-phenyl-2-piperidin-1-ylethane-1,2-dione
Standard InChI InChI=1S/C13H15NO2/c15-12(11-7-3-1-4-8-11)13(16)14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2
Standard InChI Key BWSCMJUJHSJAEV-UHFFFAOYSA-N
SMILES C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The IUPAC name of the compound, 1-phenyl-2-piperidin-1-ylethane-1,2-dione, reflects its core structure: a central ethanedione (diketone) moiety flanked by a phenyl group at position 1 and a piperidinyl group at position 2. The canonical SMILES representation C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2\text{C1CCN(CC1)C(=O)C(=O)C2=CC=CC=C2} further elucidates its connectivity .

Physicochemical Characteristics

Key physicochemical parameters include:

PropertyValue
Density1.154±0.06g/cm31.154 \pm 0.06 \, \text{g/cm}^3
Boiling Point343.0 \pm 25.0 \, ^\circ\text{C}
Melting Point107–108 \, ^\circ\text{C}
LogP (Partition Coefficient)1.819
Polar Surface Area (PSA)37.38 Ų

These properties suggest moderate hydrophobicity and solubility in organic solvents, aligning with its application in solution-phase synthetic protocols .

Synthesis and Industrial Preparation

Iodine-TBHP Mediated Synthesis

A solvent-free, one-pot method reported by Bhukta et al. (2022) enables efficient synthesis of α-diketoamides, including derivatives structurally analogous to 1-phenyl-2-(piperidin-1-yl)ethane-1,2-dione . The protocol involves:

  • Reactants: (1-Azidovinyl)benzene (1 mmol), piperidine (3 mmol)

  • Reagents: Iodine (0.3 mmol), tert-butyl hydroperoxide (TBHP, 3 mmol)

  • Conditions: Acetonitrile solvent, 0°C to room temperature, 6-hour reaction time.

This method achieves high yields (>75%>75\%) under mild conditions, avoiding harsh oxidants like chromium trioxide. The mechanism proceeds via iodine-mediated azide decomposition, followed by nucleophilic attack of piperidine on the generated ketene intermediate .

Alternative Routes

While detailed industrial-scale methods are sparingly documented, solvent-free oxidation of ethylarenes represents a scalable approach to α-diketones. Such processes minimize waste and enhance atom economy, critical for sustainable manufacturing .

Chemical Reactivity and Functionalization

Oxidation and Reduction Pathways

The diketone moiety confers dual reactivity:

  • Oxidation: Stable under most conditions but can undergo further oxidation to carboxylic acids in the presence of strong oxidizers (e.g., KMnO4\text{KMnO}_4).

  • Reduction: Sodium borohydride (NaBH4\text{NaBH}_4) selectively reduces the diketone to a vicinal diol, though steric hindrance from the piperidinyl group may modulate reactivity .

Electrophilic Aromatic Substitution

The phenyl ring undergoes nitration and halogenation at the meta position due to electron-withdrawing effects from the adjacent diketone. For example, nitration with HNO3/H2SO4\text{HNO}_3/\text{H}_2\text{SO}_4 yields 3-nitro derivatives, which are precursors to bioactive molecules .

Applications in Medicinal Chemistry

Role as a Synthetic Intermediate

The compound’s α-diketo functionality is pivotal in constructing heterocycles (e.g., pyrroles, imidazoles) via cyclocondensation reactions. These scaffolds are prevalent in FDA-approved drugs targeting kinases and proteases .

Future Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with biological targets like AChE using X-ray crystallography.

  • Process Optimization: Develop continuous-flow synthesis to enhance yield and reduce reaction time.

  • Therapeutic Exploration: Evaluate antiparasitic activity against Cryptosporidium spp., leveraging its structural similarity to known inhibitors.

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